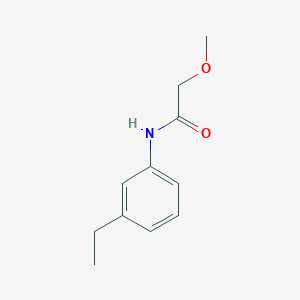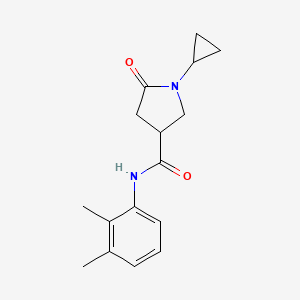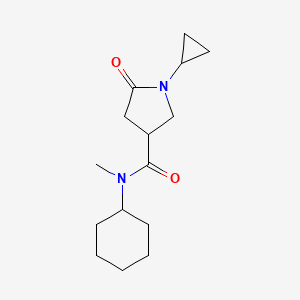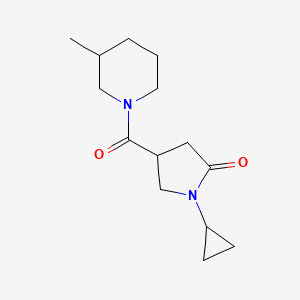
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile, also known as PEPcN, is a chemical compound that belongs to the pyridine family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Scientific Research Applications
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has shown potential applications in medicinal chemistry and biochemistry. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied as a potential inhibitor of protein-protein interactions, which are involved in various cellular processes. Moreover, this compound has been studied as a potential fluorescent probe for the detection of metal ions in biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cellular processes. This compound has also been shown to induce apoptosis, which is a programmed cell death mechanism. The exact molecular targets of this compound are still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to inhibit the aggregation of amyloid-beta peptide, which is involved in the pathogenesis of Alzheimer's disease. Moreover, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is involved in the pathogenesis of Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. This compound is also soluble in various solvents, which makes it easy to work with in different experimental setups. However, this compound has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its potential toxicity and side effects are not well studied.
Future Directions
There are several future directions for the research on 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile. One direction is to study its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action and molecular targets. Moreover, this compound can be further modified to improve its efficacy and specificity. Finally, this compound can be studied as a potential fluorescent probe for the detection of metal ions in biological systems.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry and biochemistry. Its synthesis method has been optimized to yield high purity and high yield. This compound has shown potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is still under investigation, and its potential toxicity and side effects are not well studied. However, this compound has several advantages for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile involves the reaction of 2-aminopyridine with 2-bromoethyl phenyl sulfide in the presence of a base. The reaction yields 2-(2-phenylsulfanylethylamino)pyridine, which is then further reacted with acetonitrile and a base to form this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
properties
IUPAC Name |
2-(2-phenylsulfanylethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c15-11-12-5-4-8-16-14(12)17-9-10-18-13-6-2-1-3-7-13/h1-8H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVSYLTWEBAIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)



![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)




![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)
